N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine

Medicinal chemistry gp130 agonism neuroprotection

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine (CAS 724414-30-6) is a synthetic small-molecule heterocycle belonging to the 2-aminothiazole class, featuring a 4-phenyl-substituted thiazole core and an N-(4-fluorobenzyl) substituent at the 2-amino position. With a molecular formula of C₁₆H₁₃FN₂S and a molecular weight of 284.35 g·mol⁻¹, this compound serves as a versatile scaffold for fragment-based drug discovery (FBDD) and medicinal chemistry campaigns targeting kinases, antibacterial FabH enzymes, and anticancer pathways.

Molecular Formula C16H13FN2S
Molecular Weight 284.35
CAS No. 724414-30-6
Cat. No. B2774450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine
CAS724414-30-6
Molecular FormulaC16H13FN2S
Molecular Weight284.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19)
InChIKeyLTQSQISCIOMWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine (CAS 724414-30-6): Procurement-Ready Thiazole Building Block for Medicinal Chemistry and Fragment-Based Discovery


N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine (CAS 724414-30-6) is a synthetic small-molecule heterocycle belonging to the 2-aminothiazole class, featuring a 4-phenyl-substituted thiazole core and an N-(4-fluorobenzyl) substituent at the 2-amino position . With a molecular formula of C₁₆H₁₃FN₂S and a molecular weight of 284.35 g·mol⁻¹, this compound serves as a versatile scaffold for fragment-based drug discovery (FBDD) and medicinal chemistry campaigns targeting kinases, antibacterial FabH enzymes, and anticancer pathways [1]. Its calculated LogP of approximately 4.5 and one hydrogen-bond donor define a physicochemical profile distinct from its closest gp130 agonist analog, N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine (CAS 339303-87-6) [2]. Commercially available at ≥95% purity from multiple vendors including Biosynth (ZDB41430) and Leyan, this compound is supplied strictly for research use and is not intended for therapeutic or veterinary application .

Why N-[(4-Fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine Cannot Be Substituted by In-Class Analogs Without Risk of Pharmacological Divergence


Generic substitution among 2-aminothiazole analogs is scientifically unjustified due to critical structure–activity relationship (SAR) determinants. The 4-phenylthiazol-2-amine core is a known promiscuous scaffold (PrATs), hitting 14 of 14 diverse protein targets in fragment screens, meaning that even subtle substituent changes can drastically alter target engagement profiles [1]. More specifically, the N-benzyl linkage in 724414-30-6 introduces a methylene spacer between the fluorophenyl ring and the thiazole amine, increasing conformational flexibility (additional rotatable bond) and modifying the hydrogen-bonding geometry compared to the direct N-phenyl analog 339303-87-6, a characterized gp130 receptor agonist with demonstrated neuroprotective activity against NMDA-induced toxicity . This single-atom difference abolishes gp130 agonism while potentially conferring distinct FabH inhibitory or anticancer activity profiles observed for the 4-phenylthiazol-2-amine scaffold class, where MIC values range from 1.56 to 100 μg/mL and IC₅₀ values span 5.8–48.1 μM against Escherichia coli FabH [2]. Additionally, the regioisomer N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 565209-32-7, mp 109–110 °C) exhibits a markedly different melting point and reversed aryl substitution pattern on the thiazole ring, further demonstrating that even positional isomerism produces distinct solid-state and potentially biological properties .

Quantitative Differentiation Evidence for N-[(4-Fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine Relative to Closest Analogs


N-Benzyl vs. N-Phenyl Linker: Conformational and Pharmacological Differentiation from CAS 339303-87-6 (UCLA GP130 2)

The target compound 724414-30-6 incorporates a methylene (–CH₂–) spacer between the 4-fluorophenyl ring and the thiazole 2-amine nitrogen, whereas the direct comparator CAS 339303-87-6 (N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine, also known as UCLA GP130 2 or GP130 receptor agonist-1) features a direct N–phenyl bond. This single-atom insertion increases the number of rotatable bonds from 3 (comparator) to 4 (target), as computed from SMILES structures . The comparator is a characterized brain-penetrant gp130 receptor agonist that protects against NMDA-induced neurotoxicity in primary hippocampal neurons in vitro and increases STAT3 phosphorylation in SH-SY5Y cells . In contrast, 724414-30-6 has no reported gp130 agonism activity in any publicly available biological assay database (PubChem, ChEMBL, BindingDB), consistent with the established SAR that a flexible benzyl linker abolishes the rigid geometry required for gp130 receptor engagement [1]. This differentiation is critical for researchers seeking a 4-phenylthiazol-2-amine scaffold without confounding gp130 pathway activation.

Medicinal chemistry gp130 agonism neuroprotection

Regioisomeric Differentiation: 4-Phenyl on Thiazole (724414-30-6) vs. 4-(4-Fluorophenyl) on Thiazole (CAS 565209-32-7 and Sigma EME00013)

The target compound 724414-30-6 bears the phenyl group at the 4-position of the thiazole ring and the 4-fluorobenzyl group on the exocyclic 2-amine, whereas the regioisomer N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 565209-32-7) and its Sigma-Aldrich catalog equivalent Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine (EME00013) reverse this substitution pattern: a 4-fluorophenyl group is directly attached to the thiazole 4-position, and an unsubstituted benzyl group occupies the 2-amine [REFS-1, REFS-2]. This positional isomerism results in different physical properties: CAS 565209-32-7 has a reported melting point of 109–110 °C, whereas no published melting point is available for 724414-30-6, suggesting distinct crystal packing energetics . Commercially, Sigma-Aldrich supplies EME00013 as a solid form with hazard classification Acute Tox. 4 Oral, Eye Dam. 1, and Aquatic Chronic 4, while 724414-30-6 is sold by Biosynth (ZDB41430) with no hazardous surcharge . These differences have direct consequences for handling, storage, and shipping logistics in procurement workflows.

Medicinal chemistry SAR isomerism

Antibacterial FabH Inhibition Potential: Class-Level Evidence from the 4-Phenylthiazol-2-amine Scaffold

The 4-phenylthiazol-2-amine scaffold, which constitutes the core of 724414-30-6, has been directly employed in the synthesis and biological evaluation of FabH (β-ketoacyl-ACP synthase III) inhibitors with antibacterial activity. In a seminal study by Li et al. (2014), thiazole derivatives built from 4-phenylthiazol-2-amine exhibited MIC values against bacterial strains ranging from 1.56 μg/mL to 100 μg/mL and FabH enzymatic IC₅₀ values ranging from 5.8 μM to 48.1 μM, with compound 5f showing the best dual antibacterial and E. coli FabH inhibitory activity [1]. A subsequent 2020 study confirmed that thiazole-substituted arylamine derivatives derived from this scaffold retain potent FabH inhibition, with compound 3f active against Bacillus subtilis (9.6 ± 0.4 mm), Staphylococcus aureus (11.6 ± 0.4 mm), and Escherichia coli (11.6 ± 0.4 mm) in zone-of-inhibition assays [2]. Although 724414-30-6 itself has not been tested in these specific assays, its intact 4-phenylthiazol-2-amine core with an N-(4-fluorobenzyl) substituent positions it as a direct synthetic intermediate for generating novel FabH inhibitor libraries via amide coupling at the 2-amine, analogous to the series A and B compounds reported . By contrast, the comparator CAS 339303-87-6 is predominantly characterized as a gp130 agonist and has no reported FabH inhibitory data, making 724414-30-6 the more appropriate starting point for antibacterial discovery programs.

Antibacterial FabH inhibitor fatty acid biosynthesis

Anticancer Scaffold Validation: 4-Phenylthiazol-2-amine Core Demonstrates Sub-Micromolar Antiproliferative Activity in HCC Models

The 4-phenylthiazol-2-amine scaffold has been validated in hepatocellular carcinoma (HCC) drug discovery. Abdallah et al. (2021) reported that novel thiazole derivatives derived from 4-phenylthiazol-2-amine were evaluated against three human cancer cell lines (MCF-7 breast adenocarcinoma, NCI-H460 non-small cell lung cancer, SF-268 CNS cancer), with compounds 9 and 14a displaying higher efficiency than the reference doxorubicin [1]. More recently, a 2024 study of ureido/thioureido derivatives with a 4-phenylthiazol-2-amine scaffold demonstrated compound 31 with an IC₅₀ of 0.94 ± 0.29 μM against HepG2 cells, surpassing the efficacy of sorafenib (IC₅₀ = 1.62 ± 0.27 μM), and achieving 69.22% IGF1R inhibition at 10 μM [2]. In silico studies of 4-phenylthiazol-2-amine derivatives as anti-breast cancer agents yielded dock scores ranging from −6.658 to −8.911 kcal/mol against ER-α, outperforming tamoxifen (−6.821 kcal/mol) [3]. While 724414-30-6 itself has not been directly evaluated in these assays, it provides the identical core scaffold that generated compound 31 and compounds 3a–j, making it a direct precursor for synthesizing analogous anticancer candidates. Unlike the gp130-active comparator 339303-87-6, which is optimized for neuroprotection, 724414-30-6 lacks pre-committed gp130 pharmacology and offers a cleaner starting point for oncology-focused derivatization.

Anticancer hepatocellular carcinoma kinase inhibition

Imine vs. Amine Saturation State: Differentiation from Schiff Base Analog CAS 24050-99-5

The target compound 724414-30-6 contains a fully saturated secondary amine (–NH–CH₂–) linkage between the thiazole and the 4-fluorophenyl ring, whereas the closest Schiff base analog 2-[(4-fluorobenzylidene)amino]-4-phenylthiazole (CAS 24050-99-5) features an unsaturated imine (–N=CH–) double bond . This oxidation state difference has critical implications: the imine analog is susceptible to hydrolysis under acidic or aqueous conditions, reverting to 4-phenylthiazol-2-amine and 4-fluorobenzaldehyde, whereas the saturated amine in 724414-30-6 is hydrolytically stable . The molecular weight difference (284.35 vs. 282.33 g/mol for the imine) reflects the 2-mass-unit distinction between –NH–CH₂– and –N=CH–. In biological screening contexts, Schiff bases can act as prodrugs or generate reactive aldehyde species upon hydrolysis, introducing confounding cytotoxicity that is absent with the stable amine linkage of 724414-30-6 .

Chemical stability Schiff base reducibility

Fragment Promiscuity Alert: 4-Phenylthiazol-2-amine Core as a PrATs Scaffold Requires Conscious Derivatization Strategy

Devine et al. (2015) identified 2-aminothiazoles as Promiscuous 2-AminoThiazoles (PrATs), with 4-phenylthiazol-2-amine hitting in 14 out of 14 diverse biophysical binding screens against unrelated protein targets, leading the authors to conclude that this scaffold is a poor starting point for fragment-based drug discovery without extensive selectivity profiling [1]. The target compound 724414-30-6 inherits this core scaffold, and its N-(4-fluorobenzyl) substituent does not eliminate this intrinsic promiscuity; rather, it shifts the selectivity fingerprint. This class-level alert is absent from the comparator CAS 339303-87-6, which has a defined molecular target (gp130 receptor) and characterized downstream signaling effects (STAT3 phosphorylation). For fragment screening libraries, 724414-30-6 offers a useful promiscuous control or a starting point for selectivity optimization by structure-guided growth, whereas 339303-87-6 is pre-committed to a specific pharmacology that limits its utility as a general screening fragment.

Fragment-based drug discovery promiscuity assay interference

Optimal Research and Procurement Application Scenarios for N-[(4-Fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine (CAS 724414-30-6)


Antibacterial FabH Inhibitor Library Synthesis

Researchers building focused libraries of FabH (β-ketoacyl-ACP synthase III) inhibitors can employ 724414-30-6 as a direct synthetic intermediate. Following the established methodology of Li et al. (2014), the 2-amine group serves as a handle for amide coupling with diverse aromatic acids, generating compounds analogous to series A (4a–4g) and series B (5a–5g), which exhibited MIC values ranging from 1.56 to 100 μg/mL and FabH IC₅₀ values from 5.8 to 48.1 μM [1]. The N-(4-fluorobenzyl) substituent may confer additional lipophilicity and metabolic stability compared to unsubstituted 4-phenylthiazol-2-amine. Procurement of 724414-30-6 at ≥95% purity from Biosynth (ZDB41430) or Leyan enables rapid analog generation without the confounding gp130 pharmacology of the N-phenyl comparator 339303-87-6 .

Hepatocellular Carcinoma (HCC) Drug Discovery Starting Material

The 4-phenylthiazol-2-amine core has demonstrated sub-micromolar antiproliferative activity in HCC models. As reported in 2024, ureido/thioureido derivatives of this scaffold achieved HepG2 IC₅₀ values as low as 0.94 ± 0.29 μM (compound 31), outperforming sorafenib (IC₅₀ = 1.62 ± 0.27 μM) and inhibiting IGF1R by 69.22% at 10 μM [1]. 724414-30-6 provides the identical core scaffold required to synthesize compound 31 and related analogs. Its N-benzyl substituent can be retained or deprotected to access the free 2-amine for further derivatization. Researchers should select 724414-30-6 over the gp130 agonist 339303-87-6 to avoid neuroprotective pathway interference in oncology phenotypic assays .

Fragment-Based Screening Selectivity Control and Promiscuity Assessment

Given the established PrATs classification of the 4-phenylthiazol-2-amine scaffold (14/14 hit rate in diverse biophysical screens; Devine et al., 2015), 724414-30-6 serves as an ideal promiscuity control compound for validating new fragment screening assays or for benchmarking hit triage workflows [1]. Its N-(4-fluorobenzyl) modification offers a distinct ¹⁹F NMR handle for ligand-observed screening experiments, enabling clean detection without the spectral overlap common to ¹H-based methods. The saturated amine linkage ensures chemical stability in DMSO stock solutions over extended screening campaigns, unlike the hydrolytically labile imine analog CAS 24050-99-5 .

Anticancer Library Synthesis Targeting Breast Cancer ER-α or hPIF1 Helicase

In silico studies of 4-phenylthiazol-2-amine derivatives have identified compounds with ER-α docking scores superior to tamoxifen (best score −8.911 kcal/mol vs. tamoxifen −6.821 kcal/mol; Lavanya et al., 2024) [1]. Concurrently, 4-phenylthiazol-2-amine derivatives have been validated as inhibitors of human PIF1 helicase, a tractable anticancer target (2024) . 724414-30-6 can be directly employed as the core scaffold for synthesizing and screening novel ER-α antagonists or hPIF1 inhibitors by further functionalization at the 2-amine position. The compound's commercial availability at 95% purity from multiple vendors (CymitQuimica: 50 mg at €178; Leyan: 1 g and 5 g scale) supports both pilot-scale medicinal chemistry and larger library production .

Quote Request

Request a Quote for N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.